molecular formula C4H4F6 B1607238 1,1,1,4,4,4-Hexafluorobutane CAS No. 407-59-0

1,1,1,4,4,4-Hexafluorobutane

Cat. No.: B1607238
CAS No.: 407-59-0
M. Wt: 166.06 g/mol
InChI Key: CXIGIYYQHHRBJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,4,4,4-Hexafluorobutane (CAS: 407-59-0) is a fully fluorinated alkane with the molecular formula C₄H₄F₆. It is synthesized via catalytic halogenation of butane, butene, or butadiene with chlorine and hydrogen fluoride (HF), followed by reduction of intermediates such as 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene using noble metal catalysts . This method achieves high selectivity (up to 95.4% for the final product under optimal conditions) . However, it is listed as a banned substance in automotive manufacturing due to environmental regulations .

Preparation Methods

1,1,1,4,4,4-Hexafluorobutane can be synthesized through several methods. One common approach involves the fluorination of suitable precursors. For instance, hexafluoro-2-butyne can be used as a starting material, which undergoes a series of reactions to yield this compound . Industrial production often involves multi-step processes, including the reaction of hexachloro-2-butene with hydrogen fluoride in the presence of a catalyst . The reaction conditions typically include high temperatures and pressures to ensure complete fluorination and high yield.

Chemical Reactions Analysis

Reaction Pathways

While 1,1,1,4,4,4-hexafluorobutane itself is a saturated alkane and relatively inert, its synthesis and related fluorinated precursors exhibit notable reactivity:

Hydrogenation of Chloroalkenes

  • Mechanism : Catalytic hydrogenation reduces chloroalkenes (e.g., 2-chloro-1,1,1,4,4,4-hexafluorobutene) to this compound.

  • Conditions : Gas-phase reactions with platinum or palladium alloy catalysts.

  • Yield : High selectivity and yield, though exact numerical values are not detailed in the literature .

Dehydrohalogenation Reactions

Related fluorinated alkenes (e.g., 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane) undergo dehydrohalogenation with bases like potassium hydroxide or DBU to form alkenes . While this reaction is not directly applicable to this compound, it highlights the reactivity of fluorinated precursors in the synthesis pathway.

Halogenation and Substitution

Fluorinated alkenes (e.g., 1,1,1,4,4,4-hexafluorobut-2-enes) react with bromine or iodine monochloride under UV or sunlight to form dihalides . These dihalides can then undergo elimination to regenerate alkenes or form new halogenated derivatives. While this compound lacks a double bond, its fluorinated analogs demonstrate substitution and addition reactivity under specific conditions.

Key Experimental Findings

Research on related fluorinated compounds provides insights into reaction mechanisms and conditions:

Reaction Type Reagents/Conditions Product Yield Reference
HydrogenationPt/Pd alloy catalyst, gas-phase H₂This compoundHigh
DehydrobrominationKOH, alcoholic base2-bromo-1,1,1,4,4,4-hexafluorobut-2-enes48%
DibrominationBr₂, UV/sunlight2,3-dibromo-1,1,1,4,4,4-hexafluorobutane95%
Halogenation (ICl)Sunlight, ICl2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane85%

Scientific Research Applications

Refrigeration and Air Conditioning

HFB is recognized as a potential refrigerant due to its low global warming potential (GWP) and non-ozone-depleting characteristics. It belongs to the class of hydrofluoroolefins (HFOs), which are being developed as alternatives to traditional refrigerants like hydrofluorocarbons (HFCs).

  • Properties : HFB has favorable thermodynamic properties that enhance its efficiency in refrigeration cycles.
  • Case Study : Research indicates that HFB can replace HFC-134a in various refrigeration systems without significant loss in performance .

Blowing Agent for Foams

HFB is utilized as a blowing agent in the production of rigid polyurethane (PUR) foams. Its low GWP and non-flammable nature make it an environmentally friendly choice.

  • Advantages : HFB does not contribute to ozone depletion and has a lower environmental impact compared to conventional blowing agents.
  • Data Table : Comparison of Blowing Agents
Blowing AgentOzone Depletion PotentialGlobal Warming PotentialFlammability
HFB0LowNon-flammable
HFC-134a0.0551430Flammable
Pentane015Flammable

Solvent Applications

Due to its chemical stability and low toxicity, HFB is an effective solvent for various organic reactions and processes.

  • Usage : It serves as a solvent in chemical synthesis, particularly in reactions involving fluorinated compounds.
  • Case Study : In one study, HFB was used successfully as a solvent for synthesizing new fluorinated compounds with high yields .

Chemical Synthesis

HFB acts as a precursor or reactant in the synthesis of other fluorinated compounds. Its unique structure allows it to participate in various organic transformations.

  • Reactions : HFB can undergo halogenation and dehydrohalogenation reactions, leading to the formation of valuable intermediates for pharmaceuticals and agrochemicals.
  • Data Table : Reactions Involving HFB
Reaction TypeProductYield (%)
Halogenation2-Chloro-3-iodo-1,1,1,4,4,4-Hexafluorobutane85
Dehydrohalogenation2-Bromo-1,1,1,4,4,4-Hexafluorobut-2-ene48

Medical Applications

HFB has been explored as a component in medicinal aerosols such as metered-dose inhalers (MDIs). Its properties make it suitable for use in propellant compositions.

  • Benefits : As a propellant in MDIs, HFB offers improved delivery efficiency while minimizing environmental impact .

Mechanism of Action

The mechanism by which 1,1,1,4,4,4-hexafluorobutane exerts its effects is primarily through its chemical inertness and stability. It does not readily react with other substances under standard conditions, making it an excellent solvent and reagent in various industrial processes. The molecular targets and pathways involved are mainly related to its physical properties rather than specific biochemical interactions .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Boiling Point (°C) Molecular Mass (g/mol) Key Structural Features
1,1,1,4,4,4-Hexafluorobutane C₄H₄F₆ Not reported 200.05 Fully fluorinated terminal carbons
2-Chloro-1,1,1,4,4,4-hexafluorobutane C₄H₃ClF₆ 52 200.51 Chlorine substitution at C2
2,3-Dichloro-1,1,1,4,4,4-hexafluorobutane C₄H₂Cl₂F₆ Not reported 235.95 Two chlorine atoms at C2 and C3
2-Iodo-1,1,1,4,4,4-hexafluorobutane C₄H₃IF₆ 112 (distillation) 359.96 Iodine substitution at C2
2,2,3,3-Tetrachlorohexafluorobutane C₄Cl₄F₆ Not reported 303.85 Four chlorine atoms at C2 and C3

Key Observations :

  • Halogen substitution (Cl, I) increases molecular mass and boiling points (e.g., 52°C for 2-chloro derivative vs. 112°C for iodo derivative) .
  • Chlorinated derivatives exhibit higher polarity, influencing solubility and reactivity .

Key Observations :

  • Chlorinated derivatives (e.g., 2-chloro-1,1,1,4,4,4-hexafluorobutane) show significantly higher acute toxicity compared to non-halogenated counterparts .

Key Observations :

  • This compound is prioritized for environmentally regulated applications due to its lower GWP .
  • Halogenated derivatives serve as intermediates in synthesizing hydrofluoroolefins (HFOs) and specialty chemicals .

Environmental and Regulatory Status

  • This compound : Banned in automotive manufacturing (Toyota TMR SAS0126n) due to fluorocarbon restrictions .
  • 2-Chloro-1,1,1,4,4,4-hexafluorobutane : Regulated under EPA guidelines for volatile organic compounds (VOCs) .
  • 2,2,3,3-Tetrachlorohexafluorobutane: Limited industrial use due to uncertain combustion byproduct toxicity .

Biological Activity

1,1,1,4,4,4-Hexafluorobutane is a fluorinated hydrocarbon with applications as a refrigerant and solvent. Its biological activity has been the subject of various studies, primarily focusing on its toxicity, potential health effects, and environmental impact. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

This compound (C4H2F6) is characterized by its high fluorine content which contributes to its unique properties. It exists as a colorless gas at room temperature and is known for its stability and low reactivity under normal conditions.

Acute Toxicity

The acute toxicity of this compound is relatively low. According to safety data sheets and toxicological assessments:

  • Inhalation Exposure : The primary route of exposure in occupational settings is through inhalation. Long-term exposure is not expected to produce chronic adverse health effects based on animal model studies .
  • Irritation Potential : There is no significant evidence of skin or eye irritation associated with this compound .
  • Endocrine Disruption : Current literature does not indicate any endocrine-disrupting properties for this compound .

Carcinogenicity and Reproductive Toxicity

Regulatory bodies have not classified this compound as a carcinogen or reproductive toxicant. Evaluations by agencies such as the European Chemicals Agency (ECHA) have concluded that there is insufficient evidence to support these classifications .

Study on Thermal Decomposition

Research has shown that during thermal decomposition processes involving this compound:

  • Radical Formation : H- and F-abstraction reactions produce radicals that contribute to subsequent reactions during pyrolysis .
  • Energy Barriers : Studies indicated lower energy barriers in intramolecular elimination reactions compared to initial pyrolysis reactions .

Synthesis and Transformation

Recent studies have explored the synthesis of derivatives from this compound:

  • Halogenation Reactions : A series of halogenated derivatives were synthesized through simple one-pot procedures involving UV irradiation .
  • Characterization : These derivatives were characterized using NMR spectroscopy and mass spectrometry to confirm their structures and yields.

Summary Table of Biological Activity

Biological ActivityFindings
Acute Toxicity Low toxicity via inhalation; no chronic effects observed
Skin/Irritation Minimal irritation potential
Carcinogenicity Not classified as a carcinogen
Reproductive Toxicity No evidence found
Endocrine Disruption No evidence found
Aquatic Toxicity Limited data; no significant toxicity reported
Persistence Low degradation rate; specific data lacking

Q & A

Basic Research Questions

Q. What are the recommended experimental methods for identifying and characterizing 1,1,1,4,4,4-hexafluorobutane?

To confirm structural identity and purity, use nuclear magnetic resonance (NMR) spectroscopy (e.g., 19F^{19}\text{F} and 13C^{13}\text{C} NMR) to resolve stereochemistry and substituent positions . Gas chromatography-mass spectrometry (GC-MS) can validate molecular weight (164.05 g/mol) and detect impurities . Density measurements (1.356 g/cm3^3) and boiling point determination (8.7–9°C) via differential scanning calorimetry (DSC) align with critical parameter studies .

Q. How can researchers accurately determine the physical properties (e.g., boiling point, density) of this compound?

Use precision techniques like vibrating-tube densitometers for density and static vapor-pressure cells for boiling point measurements. Critical parameters (temperature, pressure, density) can be derived from adiabatic calorimetry, as demonstrated for cis-1,1,1,4,4,4-hexafluoro-2-butene . Cross-validate results with equations of state (EoS) developed from speed-of-sound and vapor-pressure data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

While direct toxicity data for this compound is limited, structurally similar fluorocarbons (e.g., 2-chloro-1,1,1,4,4,4-hexafluorobutane) show acute inhalation toxicity (rat LC50_{50} = 3 ppm/6h). Implement fume hoods, personal protective equipment (PPE), and continuous air monitoring. Avoid combustion due to potential toxic byproducts (e.g., HF) .

Advanced Research Questions

Q. How can synthesis routes for this compound be optimized to improve yield and selectivity?

Key methods include dehydrohalogenation of 1,1,1,4,4,4-hexafluoro-2-iodobutane using KOH with phase-transfer catalysts (60°C) . Optimize base concentration and reaction time to minimize side products (e.g., trifluoroethylene). For stereochemical control, employ catalytic hydrogenation with Pd/C to selectively reduce intermediates .

Q. What methodologies are recommended for resolving contradictions in thermodynamic property data (e.g., critical parameters) across studies?

Discrepancies in boiling points (e.g., 8.7°C vs. 9°C) may arise from isomer purity or measurement techniques. Use high-purity samples (>99.9%) and standardized methods like transient hot-wire for thermal conductivity . Validate EoS models with multi-property datasets (density, speed of sound, vapor pressure) .

Q. How can infrared spectroscopy be applied to detect and quantify this compound in gas-phase studies?

Fourier-transform infrared (FTIR) spectroscopy identifies characteristic C-F stretching bands (1000–1300 cm1^{-1}). For quantitative analysis, non-dispersive infrared (NDIR) sensors calibrated with known concentrations (e.g., 0.1–100 ppm) achieve <5% error in environmental monitoring .

Q. What experimental strategies mitigate challenges in handling this compound’s low boiling point (9°C)?

Use cryogenic traps or jacketed reactors with liquid nitrogen cooling (-196°C) to maintain liquid phase during reactions. For gas-phase studies, employ pressure-controlled cells (e.g., 0.1–10 bar) to stabilize volatility .

Q. How does stereochemistry (cis/trans isomerism) influence the thermodynamic and kinetic behavior of this compound derivatives?

Compare cis- and trans-isomers using calorimetry: cis-1,1,1,4,4,4-hexafluoro-2-butene (R1336mzz(Z)) exhibits higher critical temperatures (154°C) and lower vapor pressures than trans-isomers . Kinetic differences in halogenation reactions can be probed via Arrhenius plots of reaction rates .

Q. What approaches address gaps in toxicity data for this compound?

Use quantitative structure-activity relationship (QSAR) models to predict acute toxicity from analogs (e.g., LC50_{50} extrapolation). Conduct in vitro assays (e.g., human lung cell lines) to assess cytotoxicity and inflammatory responses .

Q. How can researchers analyze reaction byproducts during halogenation/dehydrohalogenation cascades involving this compound?

Employ GC-MS to detect intermediates like 2,3-dibromo derivatives . For halogenated byproducts (e.g., CF3_3CHBrCH2_2CF3_3), use HPLC with UV/fluorescence detection. Optimize base stoichiometry to suppress unwanted elimination pathways .

Properties

IUPAC Name

1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6/c5-3(6,7)1-2-4(8,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIGIYYQHHRBJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074942
Record name 1,1,1,4,4,4-Hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-59-0
Record name 1,1,1,4,4,4-Hexafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=407-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,1,1,4,4,4-hexafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,1,4,4,4-Hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8074942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

40 g (0.2 mol) of 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene were hydrogenated in 300 ml of ethanol in the presence of 12 g of potassium hydroxide and 24 g of Raney nickel in the pressure range of from 20 to 40 bar and at a temperature from 20 to 100° C. The solid components were filtered off, the solvent was extracted with water, and the organic phase was separated and purified by distillation to give 15.5 g (47% of theory) of 1,1,1,4,4,4-hexafluorobutane. The boiling point was 25 to 27° C. at 1013 mbar.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
24 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a stainless steel autoclave, 40 g of 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in 300 ml of ethanol were hydrogenated with hydrogen in the presence of 12 g of potassium hydroxide and 25 g of Raney nickel for 3 hours at 20° C. and another 1 hour at 100° C. at a pressure of from 30 to 40 bar. The solid components were then removed from the reaction mixture by filtration and the remaining liquid was distilled to give 16 g of 1,1,1,4,4,4-hexafluorobutane having a boiling point of 25-30° C. at 1013 mbar. The mass spectrum showed a molecular ion at m/e 166.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

In a 20 1 stainless steel autoclave, which had previously been conditioned using 10% strength nitric acid and was equipped with closed circuit heating and an anchor stirrer, 10.0 kg of 1,1,1,4,4,4-hexafluorobutene were heated from 0 to 30 C. over a period of 10 minutes in the presence of 250 g of catalyst (5% by weight of metallic palladium on activated carbon) at a pressure of 20 bar of hydrogen. After reaching this temperature, the hydrogen consumption was compensated for by repeated pressurization with fresh hydrogen at pressures between 20 and 30 bar. After about 2.5 hours the conversion was 87%. 1,1,1,4,4,4-Hexafluorobutane had been formed in a yield of greater than 99% of theory.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
catalyst
Quantity
250 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1,1,4,4,4-Hexafluorobutane
1,1,1,4,4,4-Hexafluorobutane
1,1,1,4,4,4-Hexafluorobutane
1,1,1,4,4,4-Hexafluorobutane
1,1,1,4,4,4-Hexafluorobutane
1,1,1,4,4,4-Hexafluorobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.